molecular formula C14H11NO4 B049719 10-Acetyl-3,7-dihydroxyphenoxazine CAS No. 119171-73-2

10-Acetyl-3,7-dihydroxyphenoxazine

Cat. No. B049719
M. Wt: 257.24 g/mol
InChI Key: PKYCWFICOKSIHZ-UHFFFAOYSA-N
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Description

10-Acetyl-3,7-dihydroxyphenoxazine is a chemical compound studied for various applications in chemistry and biochemistry. It is known for its role in colorimetric assays and as a fluorogenic probe for detecting hydrogen peroxide in biological systems.

Synthesis Analysis

The synthesis of phenoxazine derivatives, including those similar to 10-Acetyl-3,7-dihydroxyphenoxazine, often involves reactions of various phenols and anilines. For instance, cyclization reactions have been used to create phenoxazine structures. One method reported involves the cyclization of 2-phenoxyphenols to form phenoxazine derivatives using dimethyl methylphosphonate (Fuhrer, Sutter, & Weis, 1979).

Molecular Structure Analysis

Studies on phenoxazine derivatives have detailed various molecular structures and crystalline forms. X-ray analysis has been employed to determine the structure of these compounds, revealing intricate molecular arrangements and stacking patterns (Sridhar et al., 1999).

Scientific Research Applications

  • Cancer Research : Phenoxazines, including 10-Acetyl-3,7-dihydroxyphenoxazine, have been identified as potent and specific inhibitors of Akt signaling in various cancer cell lines. This suggests their potential in developing cancer therapies (Thimmaiah et al., 2005).

  • Semiconductor Materials : Phenoxazine-based conjugated polymers, which include derivatives like 10-Acetyl-3,7-dihydroxyphenoxazine, show promise as p-type semiconductors. They are particularly useful in solution processable thin film transistors, offering high hole mobility and impressive on/off ratios (Zhu et al., 2005).

  • Pharmacogenetics : A method utilizing phenoxazine derivatives is effective for collecting pharmacogenetic data in remote locations. This approach is ideal for determining isoniazid acetylator phenotype in various populations (Weber & Brenner, 1974).

  • Radiation Sensitivity in Imaging : Phenoxazine-type color formers, including thiol ester protective groups, exhibit greater sensitivity to x-rays. The stability of thiyl radicals in these compounds is a key factor in their sensitivity, making them useful in imaging applications (Tachikawa et al., 2005).

  • Biochemical Interactions : Substituted phenoxazines bind to proteins like bovine serum albumin through hydrophobic interactions. This binding property is closely correlated with their partition coefficient, which is significant in understanding their interactions in biological systems (Channu et al., 1999).

  • Glucose Detection : A colorimetric assay utilizing 10-Acetyl-3,7-dihydroxyphenoxazine is effective for selective detection of glucose in urine. This approach leverages G-quadruplex-based DNAzymes, making it a valuable tool in clinical diagnostics (Bo et al., 2013).

  • Oxidative Stress Measurement : 10-Acetyl-3,7-dihydroxyphenoxazine is used in assays for measuring reactive oxygen species (ROS) and hydrogen peroxide in biological systems. These assays are crucial for studying cellular oxidative stress and its implications in various diseases (Zielonka et al., 2011).

Safety And Hazards

10-Acetyl-3,7-dihydroxyphenoxazine should be handled with care to avoid dust formation and contact with skin and eyes . It should be stored at -20°C in a dry and light-protected environment .

Future Directions

10-Acetyl-3,7-dihydroxyphenoxazine is regarded as the best fluorogenic substrate for peroxidase because it is highly specific and stable . It has potential applications in detecting the activity of phagocyte NADPH oxidase and other oxidases .

Relevant Papers The relevant papers retrieved provide further insights into the properties and applications of 10-Acetyl-3,7-dihydroxyphenoxazine .

properties

IUPAC Name

1-(3,7-dihydroxyphenoxazin-10-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-8(16)15-11-4-2-9(17)6-13(11)19-14-7-10(18)3-5-12(14)15/h2-7,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYCWFICOKSIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152327
Record name Amplex red reagent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Acetyl-3,7-dihydroxyphenoxazine

CAS RN

119171-73-2
Record name Amplex Red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119171732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amplex red reagent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ampliflu Red
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lysophospholipase (EC 3.1.1.5) was obtained from Asachi Chemical Co. (Tokyo, Japan). Glycerophosphorylcholine phosphodiesterase (GPCP; EC 3.1.4.2), choline oxidase (COD; EC 1.1.3.17), peroxidase (EC 1.11.1.7), sodium N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline dehydrate (TOOS) and 4-aminoantipyrine were purchased from Aldrich (Milwaukee, Wis.). 1-Palmitoyl-2-hydroxy-phosphatidylcholine was obtained from Avanti Polar-Lipids Inc. (Alabaster, Ala.). 10-acetyl-3,7-dihydroxyphenoxazine was obtained from Invitrogen (Carlsbad, Calif.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,410
Citations
H Bo, C Wang, Q Gao, H Qi, C Zhang - Talanta, 2013 - Elsevier
A selective, colorimetric assay for detection of glucose in urine was developed by transducing oxidation of glucose into the color change of 10-acetyl-3,7-dihydroxy phenoxazine (ADHP) …
Number of citations: 24 www.sciencedirect.com
K Staniek - BMC Pharmacology, 2007 - bmcpharma.biomedcentral.com
H2O2 is assumed to be produced and involved in several (patho-) physiological processes. For the determination of low amounts of H2O2 formed in biological systems sensitive and …
Number of citations: 7 bmcpharma.biomedcentral.com
BA Ball, AT Vo, J Baumber - American journal of veterinary …, 2001 - Am Vet Med Assoc
Objective —To characterize generation of reactive oxygen species (ROS) by equine spermatozoa. Sample Population —Multiple semen samples collected from 9 stallions. Procedure —…
Number of citations: 264 avmajournals.avma.org
M Krzystanek, HI Trzeciak, E Krzystanek… - Acta Biochimica …, 2010 - ojs.ptbioch.edu.pl
Phospholipase D plays a key role in the biosynthesis of phosphatidic acid, a second messenger involved in essential cellular processes. Oleate-activated phospholipase D was the first …
Number of citations: 8 ojs.ptbioch.edu.pl
PJ Yeon - 2022 - repository.hanyang.ac.kr
Lysophosphatidylcholine (LPC) can be used as a biomarker for diseases such as cancer, diabetes, atherosclerosis, and sepsis. In this study, we demonstrated the ability of nanozymes …
Number of citations: 0 repository.hanyang.ac.kr
V Towne, M Will, B Oswald, Q Zhao - Analytical biochemistry, 2004 - Elsevier
The highly sensitive, convenient fluorescence assay, based on the oxidation of nonfluorescent 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) to highly fluorescent resorufin, is …
Number of citations: 146 www.sciencedirect.com
AM Vetrano, DE Heck, TM Mariano, V Mishin… - Journal of Biological …, 2005 - ASBMB
Catalase is a highly conserved heme-containing antioxidant enzyme known for its ability to degrade hydrogen peroxide into water and oxygen. In low concentrations of hydrogen …
Number of citations: 192 www.jbc.org
Z Kolbert - Acta Biologica Szegediensis, 2012 - abs.bibl.u-szeged.hu
In vivo and in situ microscopy is a selective and easy method for detecting reactive oxygen (ROS)-and nitrogen species (RNS). Of the several fluorescent indicators developed in the last …
Number of citations: 47 abs.bibl.u-szeged.hu
A Dhumrongvaraporn… - Journal of Cosmetic …, 2013 - europepmc.org
Ultraviolet B (UVB)-mediated oxidative stress in keratinocytes has been accepted as an important factor contributing to skin damage. The present study revealed the kinetics of reactive …
Number of citations: 20 europepmc.org
S Li, R Huang, S Solomon, Y Liu, B Zhao… - Biotechnology …, 2017 - Wiley Online Library
Acetylcholinesterase (AChE) is an enzyme responsible for metabolism of acetylcholine, a neurotransmitter associated with muscle movement, cognition, and other neurobiological …
Number of citations: 14 onlinelibrary.wiley.com

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